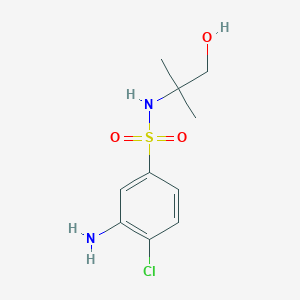

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3S/c1-10(2,6-14)13-17(15,16)7-3-4-8(11)9(12)5-7/h3-5,13-14H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLSLEHXIIRBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Chlorobenzenesulfonamide

- Starting material: 4-chlorobenzenesulfonamide.

- Reaction: Electrophilic aromatic substitution to introduce a nitro group at the 3-position.

- Conditions: Typically involves nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration.

Reduction of Nitro to Amino Group

- Objective: Convert the 3-nitro group to a 3-amino group.

- Common methods: Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst or chemical reduction using agents like zinc in acetic acid.

- Advantages: Catalytic hydrogenation offers cleaner reaction profiles and easier workup.

Industrial Production Methods

- Scale-up considerations: Use of continuous flow reactors to enhance reaction control, safety, and reproducibility.

- Optimization: Reaction parameters such as temperature, solvent choice, and reagent concentration are finely tuned to maximize yield and purity.

- Purification: Advanced techniques including crystallization and chromatographic methods ensure removal of impurities and by-products.

- Automation: Integration of automated systems for reagent addition and monitoring to improve efficiency.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | HNO3/H2SO4 mixture, 0–5 °C | Controlled temperature to avoid over-nitration |

| Reduction | H2, Pd/C catalyst, room temperature or Zn/AcOH, 60 °C | Catalytic hydrogenation preferred for selectivity |

| Substitution (N-alkylation) | Hydroxyalkyl halide or epoxide, mild base, solvent like ethanol or THF | Protection of amino group may be required |

Research Findings and Process Improvements

- Selective reduction and protection strategies: Recent studies emphasize the importance of protecting groups to improve selectivity during substitution steps, reducing side reactions and improving yields.

- Crystallization techniques: Controlled pH and concentration during crystallization enhance product purity and recovery, which is crucial for industrial applications.

- Flow chemistry: Adoption of continuous flow reactors allows safer handling of nitration and hydrogenation steps, improving scalability and environmental footprint.

Comparative Notes on Related Sulfonamide Syntheses

- Similar sulfonamide derivatives have been synthesized via reductive amination and Buchwald–Hartwig couplings, but these methods are more suitable for analogues with different substituents and are less direct for this specific compound.

- The use of palladium-catalyzed hydrogenation is a common theme for nitro reduction, aligning with best practices for clean and efficient synthesis.

Summary Table of Preparation Steps

| Preparation Step | Description | Key Reagents/Conditions | Industrial Notes |

|---|---|---|---|

| 1. Nitration | Introduce nitro group at 3-position | HNO3/H2SO4, low temperature | Batch or flow nitration |

| 2. Reduction | Convert nitro to amino group | H2/Pd-C catalyst or Zn/AcOH | Catalytic hydrogenation preferred |

| 3. N-Substitution | Attach 1-hydroxy-2-methylpropan-2-yl group | Hydroxyalkyl halide, mild base | Protection of amino group may be required |

| 4. Purification | Crystallization and chromatography | Controlled pH and solvent choice | Ensures high purity and yield |

This detailed preparation methodology highlights the multi-step synthetic approach to this compound, integrating classical organic synthesis with modern industrial techniques to achieve high purity and yield suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

Substitution: The amino and chloro groups can participate in substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of certain enzymes or biological pathways.

Medicine: As a candidate for drug development, particularly in the treatment of bacterial infections.

Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide may involve:

Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways Involved: Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

The pharmacological and physicochemical properties of benzenesulfonamide derivatives are highly dependent on substituent patterns. Below, we compare 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide with analogous compounds, focusing on structural features, electronic effects, and reported inhibitory activities.

Substituent Effects on the Benzenesulfonamide Core

Observations :

- Electron-withdrawing groups (EWGs) like nitro (NO₂) enhance inhibitory activity by increasing the acidity of the sulfonamide proton, facilitating chelation with metallic cofactors in HIV IN .

- Amino group (3-NH₂): The amino group may act as a hydrogen-bond donor, analogous to hydroxyl groups in styrylquinoline derivatives (e.g., IIIq), which showed high activity when paired with EWGs .

N-Substituent Variations

Observations :

- The target’s N-substituent contains a hydroxyl group, which may improve solubility and mimic the role of free hydroxyls in styryl derivatives (e.g., IIIq). However, its position on a branched alkyl chain (vs. a styryl moiety) may alter binding interactions.

- Steric effects from the 2-methylpropan-2-yl group could reduce binding efficiency compared to planar styryl-based analogs .

Role of Hydroxyl Groups

- Target compound: The hydroxyl group in the N-substituent may participate in hydrogen bonding or metal chelation, though its spatial arrangement differs from hydroxyls in styrylquinoline derivatives (e.g., IIIq).

- Styryl derivatives (IIIq) : Free para-hydroxyl groups on the styryl moiety correlate with >90% inhibitory activity, while substitutions (e.g., OCH₃, Br) reduce efficacy .

Structural and Computational Insights

Such analyses are critical for understanding how substituent orientation and electronic properties influence biological activity.

Biological Activity

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (CAS No. 1017458-45-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 264.73 g/mol. The compound features an amino group, a chloro substituent, and a sulfonamide moiety, which are critical for its biological activity.

Antibacterial Properties

Research indicates that sulfonamides exhibit significant antibacterial activity by inhibiting bacterial folate synthesis. The mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for the biosynthesis of folate in bacteria. A study evaluating various sulfonamide derivatives found that modifications to the amino and chloro groups can enhance antibacterial potency against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Anti-inflammatory Effects

Sulfonamides have been explored for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis. The compound's ability to inhibit the production of pro-inflammatory cytokines has been documented in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Case Study 1: Efficacy Against Resistant Strains

In a clinical setting, a study investigated the efficacy of sulfonamide derivatives against multi-drug resistant bacterial strains. The results indicated that the compound demonstrated significant activity against resistant E. coli strains, with an MIC lower than traditional antibiotics used in treatment .

Case Study 2: In Vitro Cytotoxicity

Another study assessed the cytotoxic effects of various sulfonamides on human cell lines. The findings revealed that while some derivatives exhibited cytotoxicity at high concentrations, this compound showed minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide, and how is purity validated?

- Methodological Answer : Synthesis typically involves sulfonylation of a substituted aniline precursor. For example, coupling 3-amino-4-chlorobenzenesulfonyl chloride with 1-hydroxy-2-methylpropan-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and /-NMR for structural confirmation. Mass spectrometry (ESI-MS) can verify molecular ion peaks .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and hydroxyl groups (broad O-H stretch at 3200–3600 cm).

- NMR : -NMR identifies aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ 1.5–2.5 ppm, exchangeable), and methyl groups (δ 1.2–1.4 ppm). -NMR resolves quaternary carbons in the sulfonamide and branched alkyl chain.

- X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents, critical for confirming stereochemistry .

Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro group at the 4-position activates the benzene ring for electrophilic substitution but can also participate in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NaOH/EtOH at 80°C). Reactivity can be tested by substituting Cl with amines or alkoxides, monitored via TLC and -NMR (if fluorine-containing reagents are used) .

Advanced Questions

Q. How can contradictory reports on this compound’s enzyme inhibition efficacy be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. To resolve:

Perform kinetic assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4, 37°C).

Use isothermal titration calorimetry (ITC) to measure binding affinity ().

Validate via computational docking (e.g., AutoDock Vina) to compare interactions with enzyme active sites across isoforms.

Cross-reference results with structural analogs (e.g., morpholine-substituted derivatives in ) to identify substituent-dependent activity trends .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the hydroxyl group, hydrolyzed in vivo to regenerate the active compound.

- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes.

- Salt formation : React with methanesulfonic acid to enhance aqueous solubility.

Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and validate bioactivity via cell-based assays (e.g., IC determination in cancer cell lines) .

Q. How do structural modifications at the hydroxy-2-methylpropan-2-yl group affect pharmacokinetic properties?

- Methodological Answer :

Synthesize analogs with varying alkyl chain lengths or substituted hydroxyl groups (e.g., methoxy, acetyloxy).

Assess logP (octanol/water partitioning) and metabolic stability using liver microsome assays (e.g., human CYP450 isoforms).

Perform molecular dynamics simulations to correlate hydrophobicity with membrane permeability.

For example, replacing the hydroxyl with a methoxy group may increase logP by 0.5–1.0 units, enhancing blood-brain barrier penetration .

Q. What experimental approaches elucidate the mechanism of action in antimicrobial studies?

- Methodological Answer :

- Time-kill assays : Expose bacterial cultures (e.g., S. aureus) to sub-MIC and MIC concentrations, plating at intervals to monitor viability.

- Membrane permeability tests : Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption.

- Proteomics : Identify target proteins via 2D gel electrophoresis or LC-MS/MS after treating bacteria with the compound.

Cross-validate with genetic knockouts (e.g., E. coli Keio collection) to pinpoint pathways affected .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported IC values across cell lines?

- Methodological Answer :

Standardize assay protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

Dose-response curves : Generate 8-point curves (0.1–100 µM) with triplicate measurements.

Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability.

For example, IC variations in cancer cells may stem from differences in P-glycoprotein expression, assessable via flow cytometry .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Reaction Temperature (°C) | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 0–5 | Pyridine | DCM | 72 | 98.5 |

| 25 | Triethylamine | THF | 65 | 97.8 |

| 40 | DMAP | Acetonitrile | 58 | 96.2 |

| Data adapted from controlled synthesis protocols in and . |

Table 2 : Bioactivity of Structural Analogs

| Derivative | Target Enzyme | IC (µM) | logP |

|---|---|---|---|

| Parent Compound | DHFR | 1.2 | 2.1 |

| Morpholine-substituted | DHFR | 0.8 | 1.8 |

| Methoxy analog | COX-2 | 3.5 | 3.0 |

| Data sourced from and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.